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Compound of Interest

Compound Name: Methyl isonipecotate

Cat. No.: B140471 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl isonipecotate, the methyl ester of piperidine-4-carboxylic acid, is a pivotal heterocyclic

building block in medicinal chemistry. Its rigid piperidine core offers a three-dimensional

structural motif that is increasingly sought after in the design of novel therapeutics. This

versatile scaffold provides a robust platform for the synthesis of a diverse array of biologically

active molecules, enabling fine-tuning of physicochemical properties and facilitating optimal

interactions with biological targets. This technical guide provides a comprehensive overview of

methyl isonipecotate, including its chemical properties, synthesis, functionalization, and its

application in the development of innovative therapeutics targeting a range of diseases.

Physicochemical and Spectroscopic Data of Methyl
Isonipecotate
Methyl isonipecotate is a colorless to pale yellow liquid with a characteristic amine-like odor. A

summary of its key physical and spectroscopic properties is provided in the table below.
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Property Value Reference

Molecular Formula C₇H₁₃NO₂ [1][2]

Molecular Weight 143.18 g/mol [1][2]

CAS Number 2971-79-1 [1][2]

Boiling Point 85-90 °C (lit.) [2]

Density 1.06 g/mL at 25 °C (lit.) [2]

Refractive Index (n20/D) 1.465 (lit.) [2]

Solubility
Slightly soluble in water;

soluble in chloroform.
[2]

pKa 9.78 ± 0.10 (Predicted) [2]

¹H NMR (CDCl₃, 500 MHz)

δ = 9.2 (s, 1H, HCl), 9.0 (s, 1H,

NH), 3.62 (s, 3H, -COOCH₃),

3.2-3.18 (m, 2H, >N-CH₂-),

2.92-2.86 (m, 2H, >N-CH₂-),

2.7 (m, 1H), 1.98 (m, 2H), 1.8-

1.72 (m, 2H)

[3]

¹³C NMR

Data not explicitly found for the

free base, but available for

derivatives.

[4][5]

Synthesis of Methyl Isonipecotate
Methyl isonipecotate can be synthesized through several routes, with the most common

being the esterification of isonipecotic acid and the reduction of methyl isonicotinate.

General Synthesis Workflow
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Synthesis of Methyl Isonipecotate
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Caption: Common synthetic routes to methyl isonipecotate.

Functionalization of the Piperidine Nitrogen
The secondary amine of the piperidine ring is a key site for derivatization, allowing for the

introduction of a wide range of substituents through N-alkylation and N-acylation reactions.

N-Alkylation
N-alkylation introduces alkyl groups onto the piperidine nitrogen, a common strategy to

modulate the steric and electronic properties of the molecule.

Experimental Protocol: N-Alkylation with Alkyl Halides

Reaction Setup: To a round-bottom flask, add methyl isonipecotate (1.0 eq), an anhydrous

solvent such as acetonitrile (ACN) or N,N-dimethylformamide (DMF), and a base (e.g.,

K₂CO₃, 2.0 eq or DIPEA, 1.5 eq).

Addition of Alkylating Agent: Stir the suspension at room temperature for 10 minutes, then

add the alkyl halide (1.1 eq) dropwise.
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Reaction Monitoring: Stir the reaction at room temperature or heat as necessary, monitoring

for completion by TLC or LC-MS.

Work-up:

If K₂CO₃ is used, filter the solid salts and wash the filter cake with ACN. Concentrate the

filtrate under reduced pressure.

If DIPEA is used, concentrate the reaction mixture directly.

Purification: Dissolve the crude residue in a suitable organic solvent like dichloromethane

(DCM) and wash sequentially with saturated NaHCO₃ solution and brine. Dry the organic

layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the product by silica gel column

chromatography.[6]

Experimental Protocol: Reductive Amination with Aldehydes or Ketones

Imine Formation: Dissolve methyl isonipecotate (1.0 eq) and the aldehyde or ketone (1.1

eq) in an anhydrous solvent such as DCM. Stir at room temperature for 30-60 minutes. A

catalytic amount of acetic acid can be added to facilitate imine formation.

Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (1.5 eq), portion-

wise.

Reaction Monitoring: Stir the reaction at room temperature and monitor for completion by

TLC or LC-MS.

Work-up: Carefully quench the reaction with saturated NaHCO₃ solution. Extract the

aqueous layer with DCM.

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter,

and concentrate. Purify the product by silica gel column chromatography.

N-Alkylation Workflow
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Methyl Isonipecotate
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Caption: General workflows for N-alkylation of methyl isonipecotate.

N-Acylation
N-acylation introduces an acyl group, forming an amide bond, which is a common feature in

many drug molecules.

Experimental Protocol: N-Acylation with Acyl Chlorides

Reaction Setup: Dissolve methyl isonipecotate (1.0 eq) in an anhydrous solvent like DCM

and cool to 0 °C.

Addition of Base: Add a base such as triethylamine (1.2 eq) and stir for 5 minutes.

Addition of Acylating Agent: Slowly add the acyl chloride (1.1 eq) dropwise to the stirred

solution at 0 °C.

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours,

monitoring by TLC.

Work-up: Quench the reaction with water. Wash with saturated NaHCO₃ solution and then

brine.
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Purification: Separate the organic layer, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and

concentrate. Purify the crude product by column chromatography.[7]

Applications in Drug Discovery
The methyl isonipecotate scaffold is a cornerstone in the synthesis of a variety of therapeutic

agents.

Soluble Epoxide Hydrolase (sEH) Inhibitors
Soluble epoxide hydrolase is an enzyme involved in the metabolism of epoxyeicosatrienoic

acids (EETs), which have anti-inflammatory and vasodilatory properties.[8] Inhibition of sEH

increases the levels of EETs, making it a promising therapeutic strategy for hypertension and

inflammatory diseases.[9][10]

Signaling Pathway of Soluble Epoxide Hydrolase
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Caption: sEH pathway and the role of its inhibitors.

Quantitative Data for Piperidine-Derived sEH Inhibitors
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Compound Class IC₅₀ (nM) Target Reference

Piperidine-derived

amides
0.4 Human sEH [9]

N,N'-disubstituted

ureas
2.2 - 183 Human sEH [11]

Sulfonyl ureas 1.69 - 100 Human sEH [12]

Chromone-2-

carboxamides
1750 Human sEH [13]

Protein Kinase D (PKD) Inhibitors
Protein Kinase D is a family of serine/threonine kinases that regulate various cellular

processes, and their dysregulation is implicated in diseases like cancer.[5][14]

Protein Kinase D Signaling Pathway
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Caption: Simplified Protein Kinase D signaling pathway.

Quantitative Data for Piperidine-Derived PKD Inhibitors
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Compound Class IC₅₀ (nM) Target Reference

Pyrazolo[3,4-

d]pyrimidines
17 - 108 PKD [15]

Antitubercular Agents
The emergence of multidrug-resistant tuberculosis necessitates the development of new

antitubercular drugs. The piperidine scaffold has been incorporated into novel compounds with

potent activity against Mycobacterium tuberculosis.[2][16]

Mechanism of Action of Piperidine-Containing Antituberculars

One of the mechanisms of action for some piperidine-containing antitubercular drugs is the

inhibition of arylamine N-acetyltransferase (NAT), an essential enzyme for mycobacterial

survival inside macrophages.[13] Another key target is the enoyl-acyl carrier protein reductase

(InhA), which is involved in mycolic acid synthesis, a crucial component of the mycobacterial

cell wall.[4]

Quantitative Data for Piperidine-Derived Antitubercular Agents

Compound Class MIC (µg/mL) Target Strain Reference

Benzothiazinones < 0.016
M. tuberculosis

H37Rv
[2]

Isoniazid-hydrazones 0.39 - >100
M. tuberculosis

H37Rv
[4]

Dipiperidines 7.8 - 31.25 (µM)
M. tuberculosis

H37Rv
[16]

HIV Protease Inhibitors
HIV protease is a critical enzyme in the viral life cycle, and its inhibition is a key strategy in

antiretroviral therapy. The piperidine scaffold has been utilized as a P2-ligand in the design of

potent HIV-1 protease inhibitors.[1][17]
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Mechanism of Action of HIV Protease Inhibitors

HIV protease inhibitors are designed to mimic the transition state of the natural substrates of

the HIV protease.[18] They bind to the active site of the enzyme, preventing the cleavage of

viral polyproteins into functional proteins, thus halting the maturation of new, infectious virions.

Quantitative Data for Piperidine-Derived HIV Protease Inhibitors

Compound Class IC₅₀ (nM) Target Reference

Piperidine-based P2-

ligands
3.61 - <20 HIV-1 Protease [1][19]

Oxazolidinone-

containing
low nM HIV-1 Protease [8]

Conclusion
Methyl isonipecotate is a highly valuable and versatile heterocyclic building block in the field

of drug discovery and development. Its rigid, three-dimensional structure provides a unique

starting point for the synthesis of a wide range of biologically active compounds. The ability to

readily functionalize the piperidine nitrogen through N-alkylation and N-acylation allows for the

systematic exploration of structure-activity relationships and the optimization of

pharmacokinetic and pharmacodynamic properties. As demonstrated by its successful

application in the development of potent inhibitors for targets such as soluble epoxide

hydrolase, protein kinase D, and HIV protease, as well as novel antitubercular agents, the

methyl isonipecotate scaffold will undoubtedly continue to play a crucial role in the design of

the next generation of therapeutics. This guide serves as a foundational resource for

researchers looking to leverage the potential of this remarkable building block in their drug

discovery endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b140471#methyl-isonipecotate-as-a-heterocyclic-
building-block]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 13 Tech Support

https://www.benchchem.com/product/b140471#methyl-isonipecotate-as-a-heterocyclic-building-block
https://www.benchchem.com/product/b140471#methyl-isonipecotate-as-a-heterocyclic-building-block
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b140471?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b140471?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

